Synthetic Yield Benchmark: 92.5% via Williamson Ether Synthesis Route for Para-Chloro Derivative
The para-chloro substituted acetonitrile 3598-13-8 is accessible via a well-established Williamson ether synthesis protocol between 4-chlorophenol and chloroacetonitrile using potassium carbonate in DMSO at 70-80°C for 3.0 hours, achieving a calculated percent yield of 92.5% . This represents a benchmark synthetic efficiency for this substitution pattern. While comparable yield data for ortho- and meta- isomers under identical conditions are not systematically published, the para-substitution offers electronic and steric advantages that minimize competing side reactions, facilitating predictable scale-up for applications where high-yield cyanomethylation is critical .
| Evidence Dimension | Synthetic yield (Williamson ether synthesis) |
|---|---|
| Target Compound Data | Calculated percent yield: 92.5% |
| Comparator Or Baseline | Ortho-chloro and meta-chloro analogs (yield data not reported under identical conditions) |
| Quantified Difference | Not directly quantifiable for comparators; 92.5% represents established benchmark for para-substituted derivative |
| Conditions | 4-Chlorophenol (64.25 g), chloroacetonitrile (40 g), anhydrous K2CO3 (98 g), DMSO (100 mL), 70-80°C, 3.0 hours |
Why This Matters
This establishes a reproducible, high-yield synthetic route that informs procurement quantity planning and cost-per-effective-kilogram calculations for downstream synthetic campaigns.
